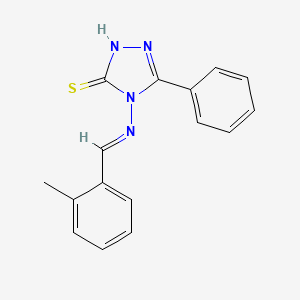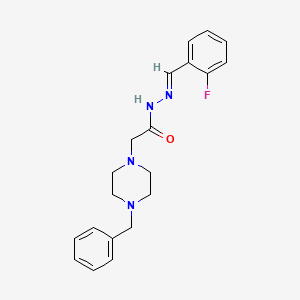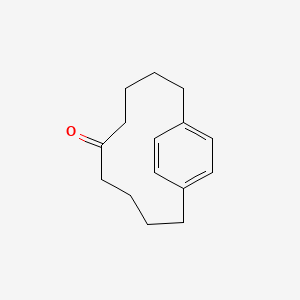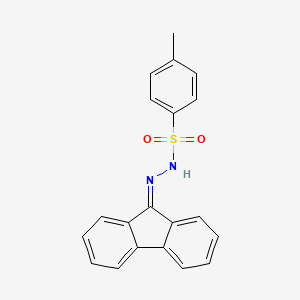
Ethyleneglycol bis-(2,3-epoxybutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyleneglycol bis-(2,3-epoxybutyrate) is an organic compound with the molecular formula C10H14O6. It is a diester of ethylene glycol and 2,3-epoxybutyric acid. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyleneglycol bis-(2,3-epoxybutyrate) can be synthesized through the esterification of ethylene glycol with 2,3-epoxybutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol bis-(2,3-epoxybutyrate) involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process may also involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyleneglycol bis-(2,3-epoxybutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the epoxy groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Diacids such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Reduction: Diols such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyleneglycol bis-(2,3-epoxybutyrate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of advanced materials with specific properties.
Materials Science: The compound is utilized in the fabrication of coatings, adhesives, and composites due to its excellent mechanical and chemical properties.
Biology and Medicine: Research explores its potential in drug delivery systems and biomedical devices, leveraging its biocompatibility and reactivity.
Industry: It finds applications in the production of specialty chemicals and as a cross-linking agent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyleneglycol bis-(2,3-epoxybutyrate) involves its reactivity with various nucleophiles and electrophiles. The epoxy groups are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in polymerization and cross-linking reactions, where the compound acts as a key building block.
Comparison with Similar Compounds
Similar Compounds
Ethyleneglycol bis-(2,3-epoxypropionate): Similar structure but with different epoxy group positioning.
Ethyleneglycol bis-(2,3-epoxyvalerate): Longer carbon chain compared to ethyleneglycol bis-(2,3-epoxybutyrate).
Ethyleneglycol bis-(2,3-epoxyhexanoate): Even longer carbon chain, affecting its physical and chemical properties.
Uniqueness
Ethyleneglycol bis-(2,3-epoxybutyrate) is unique due to its specific epoxy group positioning and the balance between its hydrophilic and hydrophobic properties. This balance makes it particularly useful in applications requiring both solubility and reactivity, such as in the synthesis of advanced polymers and materials.
Properties
CAS No. |
99173-77-0 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-(3-methyloxirane-2-carbonyl)oxyethyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H14O6/c1-5-7(15-5)9(11)13-3-4-14-10(12)8-6(2)16-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
RASFDPYEJAASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)OCCOC(=O)C2C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)
